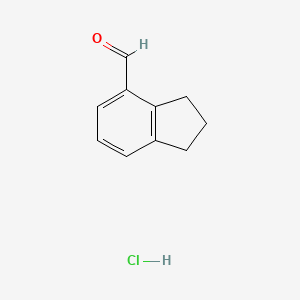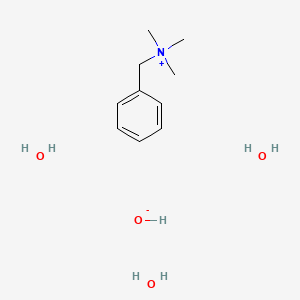
2,3-Dihydro-1H-indene-4-carbaldehyde HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride is an organic compound with the molecular formula C10H10O·HCl. It is a derivative of indene, a bicyclic hydrocarbon, and contains an aldehyde functional group. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy Substitution Method: Another method involves the reaction of 2,3-Dihydro-1H-indene-4-methoxy with an acidic solution, followed by acid-catalyzed dehydrogenation to yield 2,3-Dihydro-1H-indene-4-carbaldehyde.
Industrial Production Methods
Industrial production of 2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: PCC, MnO2, or other oxidizing agents under mild to moderate conditions.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 2,3-Dihydro-1H-indene-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways depend on the context of its use and the nature of the nucleophiles involved .
Comparison with Similar Compounds
Similar Compounds
1H-Indene-4-carboxaldehyde: Similar structure but lacks the dihydro modification.
2,3-Dihydro-1H-indene-4-methanol: The alcohol derivative of the compound.
4,7-Dimethyl-2,3-dihydro-1H-indene: A dimethyl-substituted derivative
Uniqueness
2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride is unique due to its specific aldehyde functional group and dihydro modification, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2,3-dihydro-1H-indene-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H10O.ClH/c11-7-9-5-1-3-8-4-2-6-10(8)9;/h1,3,5,7H,2,4,6H2;1H |
InChI Key |
XTPIXGCESOVSNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)
![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)









![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)
